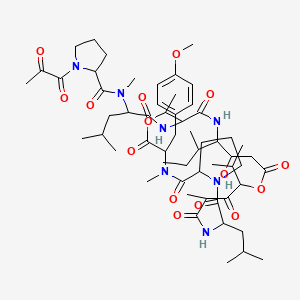

cyclic peptide deriv.; Aplidin; Dehydrodidemnin B; Plitidepsin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is marketed under the trade name Aplidin and is known for its antitumor, antiviral, and immunosuppressive activities . Plitidepsin has shown promise in shrinking tumors in various cancers, including pancreatic, stomach, bladder, and prostate cancers . Additionally, it has demonstrated antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 .

Preparation Methods

Plitidepsin is produced through a combination of microbial and chemical synthesis . Initially, a high-yield didemnin B producer strain is identified from a Tistrella strain library . The didemnin biosynthetic gene cluster is then introduced into the genome of this strain, resulting in the highest yield of didemnin B reported in the literature . Subsequently, didemnin B is converted to plitidepsin through a one-step synthetic route, achieving over 90% overall yield . This method offers a practical and sustainable solution for producing plitidepsin and its derivatives .

Chemical Reactions Analysis

Plitidepsin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of plitidepsin can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Plitidepsin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying cyclic depsipeptides and their chemical properties . In biology, plitidepsin is studied for its interactions with cellular proteins and its effects on cellular processes . In medicine, plitidepsin is being investigated as a potential treatment for various cancers and viral infections . It has shown efficacy in preclinical and clinical trials for treating multiple myeloma and COVID-19 . In industry, plitidepsin is used in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Plitidepsin exerts its effects primarily by inhibiting the eukaryotic elongation factor 1A2 (eEF1A2) . This inhibition disrupts protein synthesis and induces apoptosis in cancer cells . Additionally, plitidepsin inhibits the secretion of vascular endothelial growth factor (VEGF), blocking the VEGF/VEGFR-1 autocrine loop required for the growth of certain cancer cells . In the context of viral infections, plitidepsin inhibits the replication of SARS-CoV-2 by targeting eEF1A2, preventing the translation of viral proteins .

Comparison with Similar Compounds

Plitidepsin is structurally related to other didemnins, such as didemnin B . it is unique due to the presence of an oxidized pyruvate residue instead of a lactate residue found in didemnin B . This structural difference contributes to its distinct pharmacological properties . Similar compounds include other cyclic depsipeptides and marine-derived peptides with antitumor and antiviral activities . Plitidepsin stands out due to its potent activity against a wide range of cancers and its promising antiviral properties .

Properties

IUPAC Name |

N-[1-[[13-butan-2-yl-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H87N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-34,36,39-44,46-47,49,66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSZLLQJYRSZIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(=O)C)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H87N7O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1110.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.